[4-(2,5-difluorophenoxy)phenyl]methanol
Description
[4-(2,5-Difluorophenoxy)phenyl]methanol (CAS: 735305-62-1) is a synthetic aromatic alcohol featuring a benzyl alcohol group (-CH₂OH) attached to a phenyl ring substituted with a 2,5-difluorophenoxy moiety. Its molecular formula is C₁₃H₁₀F₂O₂, with a molecular weight of 236.22 g/mol . The compound is categorized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.
The 2,5-difluorophenoxy group contributes to its electronic and steric properties, influencing reactivity and interactions in biological systems. The benzyl alcohol group offers a site for further functionalization, such as oxidation to aldehydes or esterification.
Properties
CAS No. |
1048358-68-4 |
|---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with 4-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzyl alcohol, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,5-difluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include and .
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: [4-(2,5-difluorophenoxy)phenyl]methanal or [4-(2,5-difluorophenoxy)phenyl]carboxylic acid.
Reduction: [4-(2,5-difluorophenoxy)phenyl]methane.
Substitution: [4-(2,5-difluorophenoxy)phenyl]chloride or [4-(2,5-difluorophenoxy)phenyl]bromide.
Scientific Research Applications
Chemistry: [4-(2,5-difluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenylmethanol derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [4-(2,5-difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Difluorophenoxy Moieties
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Fluorine Positional Effects: The 2,5-difluoro substitution in the target compound contrasts with 2,4-difluoro derivatives (e.g., triazole-based compounds in ) and 2,3-difluoro analogs (e.g., Example 324).
- Functional Group Impact: Compared to (4-chloro-2,5-difluorophenyl)methanol, the target compound’s phenoxy group increases hydrophobicity (logP ≈ 3.2 estimated) versus the chloro analog (logP ≈ 2.5), affecting membrane permeability .
Pharmacologically Active Derivatives
- N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide: A patent-derived compound () with a 2,4-difluorophenoxy group linked to a sulfonamide. The sulfonamide enhances hydrogen-bonding capacity, improving target binding affinity compared to the alcohol group in the target compound .
- Example 324 (EP 4,374,877 A2): This pyrrolopyridazine derivative demonstrates the utility of difluorophenoxy groups in oncology. Its larger structure (MW 614.48) and carboxamide functionality highlight trade-offs between molecular complexity and pharmacokinetic profiles .
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